molecular formula C12H18BrNO B2809032 3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine CAS No. 1772995-74-0

3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine

Cat. No.: B2809032
CAS No.: 1772995-74-0
M. Wt: 272.186
InChI Key: KTJZGGACUXUIDA-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a phenoxy group attached to a propan-1-amine backbone

Preparation Methods

The synthesis of 3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine typically involves several steps. One common method starts with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with 3-chloropropan-1-amine under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium cyanide, and ammonia.

Scientific Research Applications

3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets and its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine include:

    2-Bromo-4’-methylpropiophenone: This compound is used as a precursor in the synthesis of cathinones and has similar bromine and methyl substituents.

    Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate: This compound features a piperazine ring and is used in various research applications.

    3-(4-bromo-2-methylphenoxy)benzaldehyde: This compound contains an aldehyde group and is used in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10-9-11(13)5-6-12(10)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJZGGACUXUIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772995-74-0
Record name 3-(4-bromo-2-methylphenoxy)-N,N-dimethylpropan-1-amine
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